molecular formula C12H13BrClNO B2604548 {[5-(4-Bromophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride CAS No. 1049712-73-3

{[5-(4-Bromophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride

Cat. No.: B2604548
CAS No.: 1049712-73-3
M. Wt: 302.6
InChI Key: ZUDLCWIKKFHNJA-UHFFFAOYSA-N
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Description

{[5-(4-Bromophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride is a chemical compound with the molecular formula C12H13BrClNO and a molecular weight of 302.59 g/mol . This compound is characterized by the presence of a furan ring substituted with a bromophenyl group and a methylamine group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(4-Bromophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of appropriate precursors such as 2,5-dihydroxyfuran or 2,5-dimethoxyfuran.

    Bromination: The furan ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group at the desired position.

    Amination: The brominated furan is subjected to amination using methylamine under controlled conditions to form the desired amine derivative.

    Hydrochloride Formation: Finally, the amine derivative is treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions and catalysts to enhance yield and purity. Common industrial methods include continuous flow synthesis and the use of high-efficiency reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding furan-based aldehydes or acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.

    Substitution: The bromophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution (SNAr) with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and halides

Major Products Formed

    Oxidation: Furan-based aldehydes and acids

    Reduction: Reduced amine derivatives

    Substitution: Various substituted furan derivatives

Scientific Research Applications

Chemistry

In chemistry, {[5-(4-Bromophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules

Biology

In biological research, this compound is utilized in the study of enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents targeting specific biological pathways.

Industry

In the industrial sector, this compound is employed in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of {[5-(4-Bromophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s furan ring and bromophenyl group facilitate binding to active sites, leading to modulation of biological activity. The methylamine group can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[5-(4-Bromophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride is unique due to its combination of a furan ring and bromophenyl group, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-[5-(4-bromophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO.ClH/c1-14-8-11-6-7-12(15-11)9-2-4-10(13)5-3-9;/h2-7,14H,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDLCWIKKFHNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(O1)C2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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